molecular formula C12H13ClN2O3 B186232 ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 18794-97-3

ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate

Cat. No. B186232
CAS RN: 18794-97-3
M. Wt: 268.69 g/mol
InChI Key: MPQDDZHZMJYALE-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate, also known as CPHH, is an organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a hydrazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In

Mechanism Of Action

The mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. In particular, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cancer. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of viral enzymes involved in viral replication, such as neuraminidase in influenza A virus.

Biochemical And Physiological Effects

Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. In vivo studies have also shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can reduce inflammation and tumor growth in animal models. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate. One area of interest is the development of new formulations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its long-term safety in humans.
Conclusion
In conclusion, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant anti-inflammatory, antitumor, and antiviral effects, and has low toxicity in animal studies. Although there are limitations to its use in certain experimental settings, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has a range of potential applications in the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore new formulations and applications.

Synthesis Methods

The synthesis of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can be achieved through a variety of methods, including condensation reactions between hydrazine derivatives and carboxylic acids. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a catalyst. This reaction produces ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate as a yellow crystalline solid with a high yield.

Scientific Research Applications

Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in the field of medicinal chemistry. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate exhibits significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza A virus.

properties

CAS RN

18794-97-3

Product Name

ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14?

InChI Key

MPQDDZHZMJYALE-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C(=O)C

SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)C

synonyms

Butanoic acid, 2-[2-(4-chlorophenyl)hydrazinylidene]-3-oxo-, ethyl ester

Origin of Product

United States

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